molecular formula C17H15N B2568364 Benzenamine,4-(1-naphthalenylmethyl)- CAS No. 158833-29-5

Benzenamine,4-(1-naphthalenylmethyl)-

Cat. No.: B2568364
CAS No.: 158833-29-5
M. Wt: 233.314
InChI Key: FTGURMFCNCSOPT-UHFFFAOYSA-N
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Description

Benzenamine,4-(1-naphthalenylmethyl)- is an aromatic amine derivative where the para position of the benzene ring is substituted with a 1-naphthalenylmethyl group. The compound is synthesized via alkylation or condensation reactions involving naphthalene derivatives and benzenamine precursors. For instance, methods involving formaldehyde, acetic acid, and zinc under reflux conditions have been employed for analogous N-methyl-naphthalenylmethanamine derivatives . Characterization via NMR, IR, and mass spectrometry confirms its purity and structural integrity .

Properties

IUPAC Name

4-(naphthalen-1-ylmethyl)aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N/c18-16-10-8-13(9-11-16)12-15-6-3-5-14-4-1-2-7-17(14)15/h1-11H,12,18H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTGURMFCNCSOPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2CC3=CC=C(C=C3)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenamine, 4-(1-naphthalenylmethyl)- typically involves the reaction of 4-bromomethylbenzenamine with naphthalene under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a palladium catalyst to facilitate the coupling reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the desired compound in high purity .

Chemical Reactions Analysis

Types of Reactions

Benzenamine, 4-(1-naphthalenylmethyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted aniline derivatives .

Scientific Research Applications

Benzenamine, 4-(1-naphthalenylmethyl)- has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Benzenamine, 4-(1-naphthalenylmethyl)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of its use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Naphthalene-Containing Benzenamine Derivatives

a) N-Methyl-N-(1-naphthalenylmethyl)methanamine
  • Structure : Similar to the target compound but includes an N-methyl group.
  • Synthesis : Prepared via a one-pot reaction of 1-naphthalenemethylamine with formaldehyde and zinc, followed by purification using column chromatography .
b) Benzenamine, N-[(2-methoxy-1-naphthalenyl)methylene]-4-methyl
  • Structure : Features a methoxy group on the naphthalene ring and an imine (C=N) bond instead of a methylene group .
  • Properties : The imine bond (length: ~1.29 Å) introduces conjugation, altering electronic properties compared to the single-bonded naphthalenylmethyl group in the target compound . The methoxy group enhances solubility in polar solvents (PSA: 21.6 Ų) .

Heterocyclic-Substituted Benzenamines

a) 4-(Benzo[d]thiazol-2-yl)benzenamine
  • Structure : Contains a benzothiazole ring at the para position .
  • Synthesis : Reacted with aryl isothiocyanates under reflux in DMF, yielding thiourea derivatives with reaction times of ~4 hours and yields up to 85% .
  • Reactivity : The electron-withdrawing benzothiazole group deactivates the benzene ring, reducing electrophilic substitution rates compared to the electron-rich naphthalenylmethyl substituent.
b) 4-(1H-Imidazol-4-yl)aniline
  • Structure : Substituted with an imidazole ring, enabling hydrogen bonding .
  • Applications: Potential use in pharmaceuticals due to the imidazole’s bioactivity. Melting point (97°C) and boiling point (438°C) differ significantly from the target compound, reflecting altered intermolecular forces .

Alkyl- and Alkoxy-Substituted Benzenamines

a) DUSANTOX ODPA (Octylated Diphenylamine)
  • Structure : Features branched alkyl chains (tetramethylbutyl groups) .
  • Applications : Used as an antioxidant in rubber products. The hydrophobic alkyl chains enhance stability against thermal degradation, unlike the aromatic naphthalene group, which may participate in π-π interactions .
b) Benzenamine, 4-(1-methylbutoxy)-, hydrochloride
  • Structure : Contains an ether linkage and a hydrochloride salt .
  • Properties: The alkoxy group increases water solubility, while the hydrochloride salt enhances ionic character, contrasting with the non-ionic, lipophilic nature of the target compound .

Data Tables for Comparative Analysis

Table 1: Physical and Spectral Properties

Compound Molecular Weight Melting Point (°C) Boiling Point (°C) Key Spectral Data (NMR/IR)
Benzenamine,4-(1-naphthalenylmethyl)- ~275 (estimated) Not reported Not reported Aromatic C-H stretch (IR: ~3050 cm⁻¹)
4-(Benzo[d]thiazol-2-yl)benzenamine 242.3 180–182 Not reported ¹H NMR: δ 7.8–8.2 (benzothiazole protons)
4-(1H-Imidazol-4-yl)aniline 159.2 97 438 ¹³C NMR: δ 120–135 (imidazole carbons)
DUSANTOX ODPA 393.6 Not reported Not reported MS: m/z 394 [M+H]⁺

Key Findings and Implications

Electronic Effects : The naphthalenylmethyl group in the target compound provides electron-donating resonance effects, enhancing reactivity in electrophilic aromatic substitution compared to electron-withdrawing groups in benzothiazole derivatives .

Steric Hindrance : Bulky substituents like naphthalene reduce reaction rates in sterically demanding reactions, whereas smaller groups (e.g., methoxy) allow higher accessibility .

Applications : Naphthalene-containing amines are promising in materials science (e.g., antioxidants ), while heterocyclic derivatives find use in pharmaceuticals .

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